Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H4Br2O3S and a molecular weight of 315.97 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate can be synthesized from methyl 3-hydroxythiophene-2-carboxylate through a bromination reaction. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of methyl 4,5-dibromo-3-oxothiophene-2-carboxylate.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of methyl 3-hydroxythiophene-2-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is methyl 4,5-dibromo-3-oxothiophene-2-carboxylate.
Reduction Reactions: The primary product is methyl 3-hydroxythiophene-2-carboxylate.
Scientific Research Applications
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The presence of bromine atoms and the hydroxyl group contribute to its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
- Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Uniqueness
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is unique due to the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring, which significantly enhances its reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPHJFDXWRHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380590 | |
Record name | methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96232-71-2 | |
Record name | 2-Thiophenecarboxylic acid, 4,5-dibromo-3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96232-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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